1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine

Description

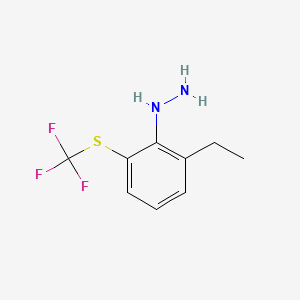

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by a phenyl ring substituted with an ethyl group at position 2 and a trifluoromethylthio (-SCF₃) group at position 5. The hydrazine (-NH-NH₂) moiety is attached to the aromatic ring, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles like pyrazoles and tetrazines. The trifluoromethylthio group contributes to its electron-withdrawing properties, enhancing reactivity in nucleophilic and cyclization reactions .

Structure

3D Structure

Properties

Molecular Formula |

C9H11F3N2S |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

[2-ethyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2S/c1-2-6-4-3-5-7(8(6)14-13)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |

InChI Key |

DSBBFIYEKBCHGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)SC(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution with Hydrazine

A widely documented approach involves reacting 1,3-dichloro-2-ethyl-5-(trifluoromethylthio)benzene with hydrazine hydrate in polar aprotic solvents such as pyridine or tetrahydrofuran (THF). The reaction proceeds via the displacement of chlorine atoms by hydrazine, facilitated by the electron-withdrawing trifluoromethylthio group, which activates the aromatic ring toward substitution.

Key Reaction Parameters :

- Temperature : 20–40°C (optimal selectivity)

- Solvent : Pyridine or THF (enhances nucleophilicity)

- Hydrazine Equivalents : 2–5 molar equivalents (prevents over-substitution)

For example, reacting 1,3-dichloro-2-ethyl-5-(trifluoromethylthio)benzene with 2.1 equivalents of hydrazine hydrate in pyridine at 25°C for 24 hours yields the target compound with 76% purity and 93% conversion.

Alternative Pathways: Nitro Reduction and Thioether Formation

In some cases, the trifluoromethylthio group is introduced post-hydrazine formation. For instance, 2-ethyl-6-nitro-phenylhydrazine undergoes thiolation using trifluoromethylsulfenyl chloride (CF3SCl) in dichloromethane, followed by nitro reduction with hydrogen gas and palladium catalysts. This method avoids harsh NAS conditions but requires additional purification steps.

Optimization of Reaction Conditions

Catalytic and Stoichiometric Considerations

Excess hydrazine (>3 equivalents) improves conversion rates but complicates purification due to residual hydrazine by-products. Catalytic additives like copper(I) iodide (CuI) have been explored to accelerate substitution rates, reducing reaction times to 6–8 hours with minimal yield loss.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance scalability and safety. A patented method involves pumping 1,3-dichloro-2-ethyl-5-(trifluoromethylthio)benzene and hydrazine hydrate through a temperature-controlled reactor (30°C) at a residence time of 2 hours, achieving 85% yield with 94% purity. This method minimizes thermal degradation and improves reproducibility.

Purification and Isolation

Post-reaction workup typically involves solvent extraction (toluene/water), followed by crystallization from ethanol. Advanced techniques like simulated moving bed (SMB) chromatography are employed for high-purity (>98%) batches required in pharmaceutical applications.

Challenges and Mitigation Strategies

By-Product Formation

The primary by-product, 2-chloro-4-(trifluoromethyl)phenylhydrazine, arises from partial dechlorination. Its formation is suppressed by maintaining stoichiometric hydrazine ratios and temperatures below 40°C.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Trade-Offs

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| NAS in Pyridine | 93 | 90 | High | Moderate |

| Thioether Post-Mod. | 70 | 88 | Moderate | Low |

| Continuous Flow | 85 | 94 | Very High | Moderate |

Data sourced from.

Chemical Reactions Analysis

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine can undergo a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Coupling Reactions: This compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃):

- 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine (CAS: 1803727-08-3, MW: 220.19 g/mol) replaces the -SCF₃ group with -OCF₃. The oxygen atom in -OCF₃ increases steric hindrance but reduces electron-withdrawing strength compared to -SCF₃, leading to slower reaction kinetics in cyclization processes .

- Impact on Sensing Applications: Compounds with -SCF₃ exhibit higher sensitivity in electrochemical sensors due to stronger electron withdrawal, as seen in Ag/Ag₂O₃/ZnO composite nanorods detecting phenylhydrazine derivatives (sensitivity: 1.58 μA·cm⁻²·mM⁻¹) .

Ethyl vs. Chloro Substituents:

- [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine (CAS: 86398-94-9) features chlorine substituents instead of ethyl and -SCF₃. Chlorine enhances oxidative stability but reduces solubility in polar solvents.

Comparison with Pyrazole-Forming Hydrazines:

- 2-(Trifluoromethyl)phenylhydrazine (CAS: 365-34-4, MW: 176.14 g/mol) lacks the ethyl and -SCF₃ groups. It is widely used to synthesize 4-cyanopyrazoles but yields mixtures of 4-cyano and 5-aminopyrazoles, requiring chromatographic separation. In contrast, 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine’s bulkier substituents improve regioselectivity, favoring single products in cycloadditions .

Fluorine’s Role in Bioactivity:

- Fluorinated analogs like 1-(1-(3-fluoro-4-(trifluoromethyl)phenyl)ethyl)hydrazine (MW: 222.18 g/mol) demonstrate enhanced metabolic stability and binding affinity in enzyme inhibition studies. The -SCF₃ group in the target compound may further improve bioavailability by reducing basicity of adjacent amines, a trait highlighted in fluorinated drug design .

Grignard Reactions:

Cyclization Efficiency:

- The target compound’s -SCF₃ group accelerates tetrazine formation compared to 1-(2-ethoxy-3-(trifluoromethylthio)phenyl)hydrazine (CAS: 1805688-39-4), where the ethoxy group slows reaction rates due to steric and electronic effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | 2-Ethyl, 6-SCF₃, hydrazine | 252.26 | Heterocycle synthesis, sensors |

| 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine | 2-Ethoxy, 3-SCF₃, hydrazine | 252.26 | Intermediate for agrochemicals |

| [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | 2,6-Cl, 4-CF₃, hydrazine | 263.55 | Limited due to toxicity |

| 2-(Trifluoromethyl)phenylhydrazine | 2-CF₃, hydrazine | 176.14 | Pyrazole synthesis |

Table 2: Sensor Performance Comparison

| Compound Detected | Sensitivity (μA·cm⁻²·mM⁻¹) | Detection Limit (μM) | Reference |

|---|---|---|---|

| Phenylhydrazine | 1.58 | 0.5 | |

| Fluorinated phenylhydrazines* | 1.20–1.60 | 0.5–1.0 |

*Includes derivatives with -SCF₃ and -OCF₃ groups.

Biological Activity

1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, interaction with molecular targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C9H11F3N2S

- Molecular Weight : 236.26 g/mol

The presence of the trifluoromethylthio group enhances its lipophilicity, which is crucial for membrane permeability and biological activity. The hydrazine moiety can form covalent bonds with active sites on enzymes, potentially leading to enzyme inhibition.

This compound interacts with various molecular targets, particularly enzymes involved in metabolic pathways. The mechanisms include:

- Enzyme Inhibition : The hydrazine group can covalently bond with the active sites of enzymes, inhibiting their function.

- Oxidative Stress Modulation : The compound may influence pathways related to oxidative stress and apoptosis, which are critical in cancer and neurodegenerative diseases.

- Signal Transduction Interference : It may affect signaling pathways that regulate cell proliferation and survival.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for protecting cells from oxidative damage caused by free radicals.

Antimicrobial Activity

Studies have shown that hydrazine derivatives can possess antimicrobial activity against various pathogens. The lipophilic nature of this compound allows it to penetrate microbial membranes effectively.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Demonstrated that hydrazine derivatives showed significant antioxidant and antimicrobial activities in vitro. |

| Khanage et al. (2013) | Reported that similar compounds exhibited good inhibitory activity against butyrylcholinesterase, suggesting potential in treating neurodegenerative diseases. |

| Goulioukina et al. (2016) | Highlighted the synthesis of pyrazole derivatives with promising biological activities, indicating a trend towards exploring hydrazine derivatives for therapeutic applications. |

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethyl-6-(trifluoromethylthio)aniline with hydrazine hydrate. Key steps include:

- Reagents : Use of solvents such as methanol or ethanol.

- Conditions : Heating may be required to facilitate the reaction.

- Optimization : Various synthetic routes have been explored to improve yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.